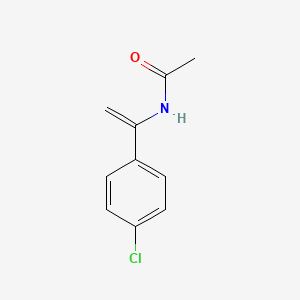

N-(1-(4-Chlorophenyl)vinyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)ethenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUMGIDOTXJYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 4 Chlorophenyl Vinyl Acetamide

Direct Synthesis Strategies for N-(1-(4-Chlorophenyl)vinyl)acetamide

A primary route for the synthesis of this compound involves the Beckmann rearrangement of a corresponding ketoxime. masterorganicchemistry.comnih.gov This classic organic reaction transforms an oxime into an amide under acidic conditions. The specific substrate for this synthesis is 4'-chloroacetophenone (B41964) oxime.

The process commences with the formation of the oxime from 4'-chloroacetophenone and hydroxylamine. The subsequent rearrangement is typically promoted by a strong acid or a reagent that converts the hydroxyl group of the oxime into a good leaving group. masterorganicchemistry.com For instance, reagents like phenyl dichlorophosphate (B8581778) can induce the rearrangement at ambient temperatures. nih.gov The mechanism involves the migration of the aryl group anti-periplanar to the leaving group on the nitrogen atom, which, after tautomerization of the resulting nitrilium ion intermediate and hydrolysis, yields the target this compound.

Table 1: Beckmann Rearrangement Conditions for Ketoxime Conversion

| Reagent | Solvent | Temperature | Yield |

| Phenyl dichlorophosphate | Acetonitrile | Room Temp | High |

| Trifluoroacetic acid | Nitroethane | Not specified | High |

General synthetic strategies for N-vinyl acetamides can be adapted to produce this compound. One common method involves the palladium-catalyzed N-vinylation of an amide with a suitable vinylating agent, such as a vinyl triflate. nih.gov In the context of the target molecule, this would involve the reaction of acetamide (B32628) with 1-(4-chlorophenyl)vinyl triflate in the presence of a palladium catalyst.

Another approach is the reaction of an appropriate amine with an acetylating agent. For instance, the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been reported, which involves a rearrangement. nih.gov While not a direct vinylation, this highlights the versatility of acetamide derivatives in synthesis.

Furthermore, aryl vinyl ketones can be synthesized from aryl methyl ketones, which could serve as precursors. mdpi.com For example, 4'-chloroacetophenone could be converted to the corresponding aryl vinyl ketone, which might then be transformed into the desired N-vinyl acetamide through a subsequent amination and acylation sequence.

Functionalization and Derivatization of this compound

This compound can undergo palladium-catalyzed C(sp²)−H carboxamidation. This reaction functionalizes the vinyl C-H bond, introducing a carboxamide group. Research has demonstrated an efficient synthesis of N-acyl enamine amides through a palladium-catalyzed alkene C–H activation and isocyanide insertion. dntb.gov.ua This methodology allows for the β-selective carboxamidation of enamides under mild conditions. dntb.gov.ua The acetamido group in this compound can act as a directing group, guiding the palladium catalyst to activate the terminal C-H bond of the vinyl group. The subsequent insertion of an isocyanide, followed by hydrolysis, would yield a β-carboxamidated derivative.

Table 2: Palladium-Catalyzed Carboxamidation of Enamides

| Catalyst System | Reactants | Key Feature |

| Palladium catalyst | Enamide, Isocyanide | Alkene C-H activation and isocyanide insertion |

The vinyl group of this compound is susceptible to ruthenium-catalyzed aminomethylation. A novel and efficient protocol utilizes 1,2-oxazetidines as formaldimine precursors for the direct aminomethylation of enamides, catalyzed by a Ru(II) species. nih.gov This process involves the merging of alkenyl C-H activation with the ring-opening of the 1,2-oxazetidine. nih.gov This reaction provides a facile route to Z-selective aminomethylated products. nih.gov The reaction demonstrates the utility of transition metal catalysis to achieve selective functionalization of the C-H bond in the vinyl moiety of the starting material.

Hypervalent iodine reagents are versatile tools for the synthesis of heterocyclic compounds from enamides like this compound. organic-chemistry.orgsemanticscholar.orgnih.gov

Oxazole (B20620) Formation: A broad range of functionalized oxazoles can be synthesized in good yields from enamides via a phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization. organic-chemistry.org This metal-free method is considered environmentally benign. organic-chemistry.org The reaction likely proceeds through the formation of an iodo intermediate, followed by cyclization and reductive elimination to form the oxazole ring. organic-chemistry.org For this compound, this would lead to the formation of a 2-methyl-5-(4-chlorophenyl)oxazole.

Table 3: PIDA-Mediated Oxazole Synthesis from Enamides

| Reagent | Co-reagent/Solvent | Key Feature |

| Phenyliodine diacetate (PIDA) | BF₃·Et₂O in DCE | Heavy-metal-free oxidative C-O bond formation |

Imidazole (B134444) Formation: Hypervalent iodine reagents can also facilitate the synthesis of imidazoles. researchgate.net While a direct intramolecular cyclization of this compound to an imidazole is less straightforward, intermolecular reactions are possible. For instance, a hypervalent iodine-mediated reaction could promote the condensation of an α-hydroxy ketone with an aldehyde and ammonium (B1175870) acetate (B1210297) to produce imidazoles. researchgate.net Alternatively, hypervalent iodine reagents can promote the cyclization of imidazoles with alkenes, suggesting that this compound could potentially react with a pre-formed imidazole ring to generate more complex, fused heterocyclic systems. nih.gov

Reactivity as a Synthon in Aryl Coupling Reactions

This compound, as an enamide, possesses the potential to act as a valuable building block in the formation of carbon-carbon bonds through various palladium-catalyzed aryl coupling reactions. While specific studies detailing the direct use of this compound in such reactions are not extensively documented, its reactivity can be inferred from the well-established chemistry of related N-vinylamides in Heck, Suzuki, and Stille couplings.

In the context of the Heck reaction , enamides serve as competent coupling partners with aryl halides or triflates. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed vinylation of an aryl group or arylation of the enamide. mdpi.com For a substrate like this compound, a Heck-type reaction with an aryl halide (Ar-X) would be expected to yield a diaryl-substituted enamide. The regioselectivity of the addition to the vinyl group is a key aspect of this transformation. organic-chemistry.org

The Suzuki-Miyaura coupling offers another avenue for the functionalization of vinyl groups. nih.govresearchgate.netmdpi.com This reaction pairs an organoboron compound with an organic halide or triflate. While there are no specific reports on the Suzuki coupling of this compound, related enamido triflates have been shown to undergo this reaction. beilstein-journals.org The stereochemical outcome of such couplings can often be controlled by the choice of palladium catalyst and ligands, allowing for either retention or inversion of the double bond geometry. beilstein-journals.org

Similarly, the Stille reaction , which couples an organotin compound with an organic electrophile, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org The versatility of the Stille coupling allows for the use of a wide range of organostannanes, including aryl, vinyl, and alkyl derivatives. libretexts.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Although direct examples with this compound are lacking, the reactivity of the vinyl group suggests its potential as a substrate in Stille couplings.

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Heck Reaction | N-vinylamide + Aryl Halide/Triflate | Pd(0) complex + Ligand + Base | Aryl-substituted enamide |

| Suzuki-Miyaura Coupling | Vinyl triflate derivative of enamide + Arylboronic acid | Pd(0) complex + Ligand + Base | Aryl-substituted enamide |

| Stille Reaction | Vinyl halide derivative of enamide + Organostannane | Pd(0) complex + Ligand | Aryl/Vinyl-substituted enamide |

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful strategy for the formation of new bonds, often through C-H activation, and this compound is a potential substrate for such transformations. The electron-rich nature of the enamide double bond and the presence of C-H bonds on the aryl ring suggest multiple sites for reactivity.

One relevant class of reactions is the chelate-assisted oxidative coupling of arylamides with alkenes. marquette.edu These reactions, often catalyzed by transition metals like ruthenium, can lead to the formation of o-alkenylamide products through C-H activation of the aryl ring. marquette.edu While not directly demonstrated for this compound, related arylamide structures undergo this type of transformation. marquette.edu

Another pertinent example is the Pd-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones, which proceeds through C-H activation adjacent to the acetamide group to form 2-aminochalcone derivatives. figshare.comresearchgate.net This highlights the potential for C-H functionalization on the aryl ring of this compound. Furthermore, Pd-catalyzed aerobic oxidative coupling of arenes can lead to biaryl compounds, a transformation that could potentially occur with the 4-chlorophenyl moiety of the target molecule. nih.gov

Visible-light-induced oxidative coupling of vinylarenes with diselenides has also been reported, leading to α-aryl and α-alkyl selenomethyl ketones. rsc.org The vinyl group in this compound could potentially participate in similar photoredox-catalyzed reactions.

| Reaction Type | Substrate Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Chelate-Assisted C-H Alkenylation | Arylamide | Unactivated Alkene | Cationic Ruthenium Hydride Complex | o-Alkenylamide | marquette.edu |

| Oxidative C-H Activation | Acetanilide | Phenyl Vinyl Ketone | Pd Catalyst / O₂ Atmosphere | 2-Aminochalcone Derivative | figshare.comresearchgate.net |

| Aerobic Oxidative Coupling | Arene | Arene | PdX₂ / 2-Fluoropyridine | Biaryl | nih.gov |

| Visible-Light-Induced Oxidative Coupling | Vinylarene | Diselenide | Visible Light / Air | α-Aryl/Alkyl Selenomethyl Ketone | rsc.org |

Reactions with Other Nucleophiles or Electrophiles in Organic Synthesis

The enamide functionality in this compound confers upon it a dual reactivity profile, enabling it to react with both electrophiles and, under certain conditions, nucleophiles.

As a nucleophile , the β-carbon of the vinyl group is electron-rich due to the nitrogen lone pair delocalization, making it susceptible to attack by electrophiles. This compound is classified as a C-nucleophile. uni-muenchen.deuni-muenchen.de It can react with a variety of electrophiles, including carbocations (such as diarylcarbenium ions), acceptor-substituted ethylenes (Michael acceptors), and other electron-deficient species. uni-muenchen.de The outcome of such reactions would be the formation of a new carbon-carbon bond at the β-position of the original enamide.

While the enamine-like character makes the β-carbon nucleophilic, the amide carbonyl group presents an electrophilic site. However, the reactivity of this carbonyl is significantly attenuated by the resonance with the nitrogen lone pair. Nevertheless, strong nucleophiles can potentially add to the carbonyl group, leading to tetrahedral intermediates. nih.gov Additionally, nucleophilic attack on the vinyl group itself is also a possibility, particularly through conjugate addition if the double bond is activated by a suitable substituent. The nucleophilic substitution reaction of N-vinylacetamide with bulky alkyl halides has been explored, although it was found that secondary and tertiary alkyl halides did not readily undergo substitution. capes.gov.br

The reactivity of this compound with various classes of nucleophiles and electrophiles is summarized in the table below, based on the general reactivity of enamides and related compounds.

| Reactant Type | Specific Examples of Reactants | Potential Reaction Site on this compound | Expected Product Type |

|---|---|---|---|

| Electrophiles | Carbocations, Michael Acceptors, Aldehydes, Imines | β-Carbon of the vinyl group | β-Substituted acetamide derivative |

| Nucleophiles (Strong) | Organometallic reagents | Amide carbonyl carbon | Tetrahedral addition intermediate or ketone (after hydrolysis) |

| Nucleophiles (under specific conditions) | Amines, Thiols, Alcohols | Vinyl group (conjugate addition if activated) | β-Amino, β-thio, or β-alkoxy acetamide derivative |

Advanced Spectroscopic Characterization of N 1 4 Chlorophenyl Vinyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the local magnetic fields around atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A typical ¹H NMR spectrum for N-(1-(4-Chlorophenyl)vinyl)acetamide would be expected to show distinct signals for the vinyl protons, the aromatic protons on the chlorophenyl ring, the amide proton (N-H), and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be characteristic of the molecule's structure.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (acetamide) | ~2.0 | Singlet (s) |

| Vinyl-H | ~5.0 - 6.0 | Doublets (d) or singlets (s) |

| Aromatic-H | ~7.0 - 7.5 | Doublets (d) |

| NH (amide) | Variable | Broad singlet (br s) |

(Note: This table represents expected values based on similar structures, not experimental data for the specific compound.)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment (e.g., aromatic, vinylic, carbonyl, methyl).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (acetamide) | ~25 |

| Vinylic =CH₂ | ~100 - 110 |

| Aromatic C-H | ~125 - 130 |

| Aromatic C-Cl | ~130 - 135 |

| Vinylic C-N | ~140 - 145 |

| Aromatic C (quaternary) | ~135 - 140 |

| C=O (amide) | ~168 - 172 |

(Note: This table represents expected values based on similar structures, not experimental data for the specific compound.)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound (C₁₀H₁₀ClNO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. For this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, which would help in confirming the molecular weight.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O bond of the amide, the C=C bonds of the vinyl and aromatic groups, and the C-Cl bond.

Despite a comprehensive search for scientific data, specific experimental spectra for this compound are not available in the public domain. As a result, a detailed article focusing solely on the advanced spectroscopic characterization of this specific compound cannot be generated at this time.

Information regarding the Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra for this compound is not present in the available scientific literature and chemical databases. While data exists for structurally related compounds, such as N-(4-chlorophenyl)acetamide, the strict requirement to focus exclusively on this compound prevents the inclusion of data from these analogues.

Further research or experimental analysis would be required to determine the spectroscopic properties of this compound and fulfill the requested article structure.

Conclusion and Future Research Directions

Summary of Key Academic and Research Insights

Academic investigation into N-(1-(4-Chlorophenyl)vinyl)acetamide has primarily focused on its classification within reactivity databases. The principal available insight identifies the compound as a carbon-centered nucleophile, specifically categorized under the class of enamides and ynamides. uni-muenchen.de This classification is based on its core chemical structure, which features a vinyl group attached to a nitrogen atom that is part of an acetamide (B32628) functional group, with a 4-chlorophenyl substituent on the vinyl carbon. The electron-rich nature of the enamine-like system dictates its nucleophilic character. uni-muenchen.de

Currently, detailed experimental studies, including synthesis, spectroscopic characterization, and reactivity profiles, are not extensively documented in publicly accessible scientific literature. The compound's reactivity parameters, such as the nucleophilicity parameter (N), have been determined with reference electrophiles, situating it within a comprehensive scale of nucleophilic reactivity. uni-muenchen.de

| Property | Description | Source |

| Compound Name | This compound | uni-muenchen.de |

| Molecular Formula | C₁₀H₁₀ClNO | uni-muenchen.de |

| Chemical Class | C-Nucleophile | uni-muenchen.de |

| Sub-Class | Enamide | uni-muenchen.de |

Identification of Outstanding Challenges and Research Gaps in this compound Research

The most significant challenge in the study of this compound is the profound gap in foundational research. There is a notable scarcity of published literature detailing its fundamental chemical and physical properties. Key research gaps include:

Validated Synthetic Routes: A lack of established, high-yield, and stereoselective synthetic methodologies specifically for this compound.

Spectroscopic and Structural Data: The absence of a comprehensive public database of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and no published crystal structure data.

Reactivity Profile: Beyond its general classification as a nucleophile, its specific reactivity towards a diverse range of electrophiles, its stability under various conditions, and its potential to engage in pericyclic or transition-metal-catalyzed reactions are unexplored. acs.org

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and electronic properties remain uncharacterized.

Potential Applications: There is no documented research exploring its utility as a chemical intermediate, a building block for complex molecules, or as a functional monomer in materials science.

Prospective Avenues for Fundamental Chemical Research and Advanced Applications

The structural features of this compound—an enamide functional group, a polymerizable vinyl moiety, and a functionalized aromatic ring—suggest numerous avenues for future investigation.

Future research should focus on developing efficient and selective methods for synthesizing this compound. Enamides are valuable pharmacophores and synthetic intermediates, but their geometrically controlled synthesis can be challenging. nih.gov Prospective methods could include:

Transition-Metal Catalyzed Isomerization: Investigating the isomerization of the corresponding N-allyl amide using ruthenium or palladium catalysts, which has proven effective for other geometrically defined enamides. nih.govresearchgate.net

Direct N-Dehydrogenation: Applying modern methods for the direct dehydrogenation of the corresponding saturated amide, potentially using an electrophilic activator and a base, which offers a direct, one-step route. acs.org

Hydroamidation of Alkynes: Exploring the addition of 4-chloroacetanilide across the triple bond of acetylene (B1199291) or a synthetic equivalent, a method that provides direct access to the enamide structure. nih.gov

Acylation of Imines: A traditional but potentially viable route involving the acylation of an imine derived from 4-chloroacetophenone. nih.gov

To understand the compound's reactivity, advanced spectroscopic techniques are essential for characterizing its behavior in real-time and identifying transient species.

In Situ Spectroscopy: Techniques like in situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reaction progress, determine kinetics, and provide structural information on intermediates without the need for isolation. numberanalytics.comnih.gov

Time-Resolved Spectroscopy: This approach can capture the formation and decay of short-lived reactive intermediates, such as those that might be involved in photochemical or rapid catalytic reactions. numberanalytics.com

Mass Spectrometry-Based Techniques: The use of electrospray ionization mass spectrometry (ESI-MS), potentially coupled with ion spectroscopy, can detect and structurally characterize charged intermediates in catalytic cycles, offering deep mechanistic insights that other methods cannot provide. nih.govnih.govrsc.org

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound before extensive lab work is undertaken.

Density Functional Theory (DFT): DFT calculations can be used to predict the compound's geometry, electronic structure, and spectroscopic properties (NMR, IR spectra), which would aid in its experimental characterization. acs.org

Reaction Mechanism Modeling: Computational studies can elucidate potential reaction pathways, calculate activation energy barriers, and rationalize stereochemical outcomes for its reactions. researchgate.netrsc.org This is particularly valuable for understanding the mechanisms of potential catalytic transformations. nih.gov

Solvation Models: Investigating the effect of explicit and implicit solvent models can provide insights into how the solvent environment influences the stability and reactivity of reaction intermediates. acs.org

The presence of a vinyl group suggests that this compound could serve as a functional monomer for the synthesis of novel polymers. The properties of poly(N-vinylamides) can be tuned by the choice of monomer. wikipedia.org

Polymer Synthesis: Research into the free-radical polymerization of this monomer could yield new polymers, poly(this compound). The influence of the bulky, halogenated substituent on polymerization kinetics and polymer properties would be a key area of investigation. wikipedia.orgresonac.com

Copolymerization Studies: Copolymerizing this compound with other vinyl monomers (e.g., vinyl acetate (B1210297), N-vinylpyrrolidone) could create materials with tailored properties, such as enhanced thermal stability, specific adhesion characteristics, or altered solubility. researchgate.net

Functional Materials: The resulting polymers could have applications as specialty coatings, adhesives for electronic materials, or functional additives, leveraging the polarity and potential for hydrogen bonding imparted by the amide group and the rigidity from the chlorophenyl group. resonac.commdpi.com

The table below provides a speculative comparison between the well-known monomer N-Vinylacetamide (NVA) and the target compound, highlighting potential research directions in materials science.

| Feature | N-Vinylacetamide (NVA) | This compound | Prospective Research Focus |

| Structure | Contains a simple vinyl group attached to the acetamide. | Contains a 1-(4-chlorophenyl)vinyl group. | Investigate the effect of the bulky, aromatic, and chlorinated substituent on polymerizability and polymer properties. |

| Resulting Polymer | Poly(N-vinylacetamide) (PNVA) is a water-soluble, non-ionic polymer. wikipedia.org | Hypothetical poly(this compound). | Determine the solubility, thermal stability (Tg, Td), and mechanical properties of the novel polymer. |

| Potential Properties | Used for its hydrophilicity, thickening ability, and adhesion. wikipedia.org | The chlorophenyl group may increase hydrophobicity, enhance thermal stability, and modify refractive index. | Explore applications in high-performance coatings, optical materials, or as an additive to improve fire retardancy. |

Q & A

Q. What analytical workflows ensure reproducibility in catalytic hydrogenation studies?

- Protocol :

Pre-reduce catalyst (Rh/L7) under H₂ atmosphere.

Monitor reaction via in-situ FTIR for H₂ uptake.

Use chiral columns (e.g., Chiralpak IA) for ee determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.